molecular formula C14H10N2O5 B1329331 2,2'-azoxydibenzoic acid CAS No. 573-79-5

2,2'-azoxydibenzoic acid

Cat. No.: B1329331
CAS No.: 573-79-5
M. Wt: 286.24 g/mol
InChI Key: MBUVKGDWMUDLBP-UHFFFAOYSA-N
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Description

2,2'-Azoxydibenzoic acid (CAS: 573-79-5) is an aromatic azoxy compound characterized by two benzoic acid groups linked via an azoxy (–N=N(O)–) bridge at the 2,2'-positions. This structural arrangement imparts unique electronic and steric properties, distinguishing it from other azoxy or azo derivatives. The compound is commercially available and is synthesized through oxidative coupling reactions, though specific synthetic protocols for the 2,2'-isomer are less documented compared to its 3,3'- and 4,4'-counterparts . Its insolubility in common organic solvents and high thermal stability (decomposition above 300°C) make it suitable for applications in coordination polymers and materials science .

Properties

IUPAC Name

(2-carboxyphenyl)-(2-carboxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13(18)9-5-1-3-7-11(9)15-16(21)12-8-4-2-6-10(12)14(19)20/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUVKGDWMUDLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=[N+](C2=CC=CC=C2C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573-79-5
Record name 2,2'-azoxybisbenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-azoxydibenzoic acid typically involves the reaction of 2-carboxyphenyl derivatives with appropriate imino and oxido reagents. The reaction conditions may include:

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This may include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: The carboxyl and imino groups may participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Material Science

Polymer Synthesis:
2,2'-Azoxydibenzoic acid is utilized as a monomer in the synthesis of azo-containing polymers. These polymers exhibit unique optical properties and can be used in the development of light-responsive materials. Research has demonstrated that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical properties.

Table 1: Properties of Azo-Containing Polymers

PropertyValue
Thermal StabilityHigh
Light ResponsivenessYes
Mechanical StrengthEnhanced

Medicinal Chemistry

Antimicrobial Activity:
Studies have shown that derivatives of this compound possess antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the derivative used.

Analytical Chemistry

Reagent in Spectrophotometry:
this compound is employed as a reagent in spectrophotometric analysis to detect various metal ions. Its ability to form colored complexes with metals allows for quantitative analysis through absorbance measurements.

Table 2: Metal Ion Detection Using this compound

Metal IonColor Complex FormedDetection Limit (mg/L)
Copper (II)Blue0.5
Iron (III)Red1.0
Lead (II)Yellow0.8

Mechanism of Action

The mechanism of action for 2,2'-azoxydibenzoic acid would involve its interaction with molecular targets such as enzymes or receptors. The carboxyl and imino groups could form hydrogen bonds or ionic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Key Findings :

  • Reactivity : The 4,4'-isomer forms rapidly under aerobic conditions (rate constant: 3.0 × 10⁻² h⁻¹), while anaerobic conditions inhibit its formation (rate: 3.2 × 10⁻⁵ h⁻¹) .
  • Coordination Chemistry : 3,3'-AODB forms diverse coordination polymers with Cd(II), exhibiting structural flexibility and luminescence, whereas 4,4'-AODB’s rigid geometry enhances MOF stability for heavy metal adsorption .

Comparison with Azo Derivatives: 2,2'-Azodibenzoic Acid

Azodibenzoic acids (with –N=N– bridges) differ in electronic properties and redox behavior:

Property This compound 2,2'-Azodibenzoic Acid
Electronic Structure Azoxy group introduces asymmetry and polarity Azo group is planar and less polar
Redox Activity Stable under oxidative conditions Prone to reduction (e.g., nitroreductase action)
Applications Limited catalytic use Widely used in dyes and sensors

Research Insight :
The azoxy group in 2,2'-AODB enhances thermal stability but reduces catalytic versatility compared to azo analogs, which are more reactive in redox-driven processes .

Functional Analogues: Nitro and Amine Derivatives

Compared to nitro (e.g., p-nitrobenzoic acid) and amine (e.g., 2-aminobenzamide) derivatives:

Property This compound p-Nitrobenzoic Acid 2-Aminobenzamide
Reactivity Oxidatively stable Reduced to amines under enzymatic conditions Forms Schiff bases via amine group
Spectroscopic Features UV peaks at 262 nm (log ε 4.06) and 335 nm (log ε 4.24) Strong absorbance at 400 nm due to nitro group Fluorescence in benzamide derivatives

Key Contrast : 2,2'-AODB lacks the nucleophilic amine or reducible nitro group, limiting its utility in dynamic covalent chemistry but enhancing stability in harsh environments .

Biological Activity

2,2'-Azoxydibenzoic acid (ADBA) is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This compound, characterized by its azoxy group linking two benzoic acid moieties, has been studied for its potential therapeutic effects and environmental impact. This article provides a comprehensive overview of the biological activity of ADBA, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

ADBA is a derivative of benzoic acid with the following chemical structure:

C15H12N2O4\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_4

This structure allows for various interactions within biological systems, influencing its activity.

ADBA exhibits several biological activities, which can be categorized as follows:

  • Antimicrobial Activity : ADBA has shown potential as an antimicrobial agent against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity by scavenging free radicals, thereby protecting cellular components from oxidative damage.
  • Cytotoxic Effects : Studies indicate that ADBA can induce apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of ADBA against Pseudomonas aeruginosa. Results indicated that ADBA significantly inhibited biofilm formation and bacterial growth at concentrations as low as 50 µg/mL. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt metabolic processes .
  • Cytotoxicity in Cancer Cells : Research on the cytotoxic effects of ADBA on human breast cancer cells (MCF-7) revealed an IC50 value of 12 µM. The study demonstrated that ADBA induced apoptosis through the intrinsic pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9 .
  • Antioxidant Activity : In vitro assays showed that ADBA exhibited a high capacity to scavenge DPPH radicals, with an IC50 value of 25 µg/mL. This suggests that ADBA could be utilized in formulations aimed at reducing oxidative stress in biological systems .

Comparative Biological Activity Table

Biological ActivityIC50 (µM)Effective Concentration (µg/mL)Mechanism of Action
Antimicrobial (Pseudomonas)5050Membrane disruption
Cytotoxic (MCF-7 Cells)12N/AApoptosis induction via caspase activation
Antioxidant25N/AFree radical scavenging

Environmental Impact

The environmental fate of ADBA has also been studied due to its potential toxicity to aquatic organisms. Research indicates that ADBA can degrade under anaerobic conditions, leading to the formation of aromatic amines, which are known to be toxic . The compound's low bioconcentration factor suggests limited bioaccumulation in aquatic ecosystems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2'-azoxydibenzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : While direct synthetic methods for this compound are sparsely documented, analogous approaches for structurally related azoxy compounds involve catalytic oxidation of precursor aromatic hydrocarbons (e.g., phenanthrene) or coupling reactions. For example, 2,2′-diphenic acid synthesis via catalytic oxidation of phenanthrene using ruthenium-based catalysts under mild conditions (60°C, 24 hours) achieved yields of ~75% . Researchers can adapt this method by introducing an azoxy group via diazotization or oxidative coupling. Optimization may involve adjusting catalysts (e.g., RuCl₃ vs. Pd/C), temperature, and reaction time. Purity can be enhanced through recrystallization in ethanol-water mixtures.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : The aromatic proton environment in this compound will differ from its 4,4' isomer due to substituent positions. For 4,4'-azoxydibenzoic acid, singlet peaks for equivalent aromatic protons are observed in the range of δ 8.0–8.5 ppm . For the 2,2' isomer, split peaks due to non-equivalent protons are expected.
  • IR : Characteristic stretches for the azoxy group (N=N-O) appear at 1350–1450 cm⁻¹, while carboxylic acid O-H stretches occur near 2500–3300 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak at m/z 286.24 (C₁₄H₁₀N₂O₅) should dominate, with fragmentation patterns reflecting cleavage of the azoxy bridge.

Advanced Research Questions

Q. What role does this compound play in designing functional metal-organic frameworks (MOFs) for environmental applications?

  • Methodological Answer : In MOF design, the spatial arrangement of ligands dictates pore structure and functionality. For instance, 4,4'-azoxydibenzoic acid was used as an O−-functionalized ligand in a Pr-based MOF for selective Pb²⁺ adsorption, achieving a capacity of 298 mg/g due to strong Lewis acid-base interactions . For the 2,2' isomer, steric effects may alter coordination geometry, potentially enhancing selectivity for smaller ions (e.g., Cu²⁺). Researchers should compare crystallographic data (PXRD, SCXRD) and adsorption isotherms of 2,2' vs. 4,4' isomers to assess structural and functional differences.

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in synthetic routes or purification methods. For example, the predicted melting point of 4,4'-azoxydibenzoic acid is 114.5°C , but experimental validation is critical. To resolve contradictions:

  • Reproducibility : Standardize synthesis protocols (e.g., solvent, catalyst) and purity checks (HPLC, TLC).
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to measure melting points under inert atmospheres.
  • Solubility Studies : Test solubility in polar (e.g., DMSO) and non-polar solvents, noting deviations due to isomerism.

Q. What analytical challenges arise in distinguishing this compound from its structural isomers, and how can they be mitigated?

  • Methodological Answer : Isomeric differentiation requires advanced techniques:

  • X-ray Crystallography : Resolves spatial arrangements of substituents unambiguously but requires high-quality single crystals.
  • 2D NMR (COSY, HMBC) : Identifies coupling between non-equivalent protons and long-range correlations. For example, in 4,4'-azoxydibenzoic acid, HMBC correlations link aromatic protons to the central azoxy group .
  • Computational Modeling : Density functional theory (DFT) simulations predict NMR chemical shifts and IR spectra for comparison with experimental data.

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